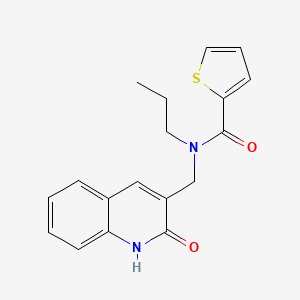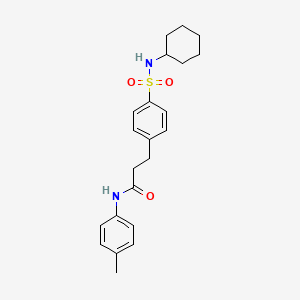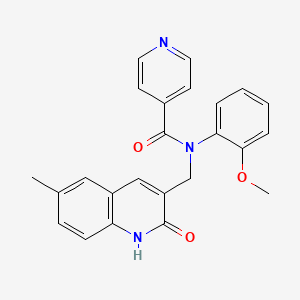
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as GSK690693, is a small molecule inhibitor of AKT, a protein kinase that plays a crucial role in cell survival and growth. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole inhibits AKT activity by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets of AKT, leading to the inhibition of cell growth and induction of apoptosis. 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to be a potent and selective inhibitor of AKT, with little or no activity against other protein kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have other biochemical and physiological effects. For example, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have potential as an antimicrobial agent. 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is its potency and selectivity as an AKT inhibitor. This makes it a useful tool for studying the role of AKT in various biological processes. However, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One area of interest is the development of more potent and selective AKT inhibitors. Another area of research is the use of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is interest in exploring the use of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole to optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the condensation of 3-nitro-4-phenylpiperazine with 3-aminopyridine to form the intermediate compound 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-aminopyridine. This intermediate compound is then reacted with ethyl chloroformate and triethylamine to form the final product, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer therapy. AKT is a protein kinase that plays a crucial role in cell survival and growth, and its overexpression has been observed in many cancer types. 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole inhibits AKT activity, leading to the inhibition of cancer cell growth and induction of apoptosis. Several studies have shown that 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells.
Eigenschaften
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-15-17(22-25-23(32-26-22)18-5-4-10-24-16-18)8-9-20(21)28-13-11-27(12-14-28)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJUZSFDHXNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7689738.png)

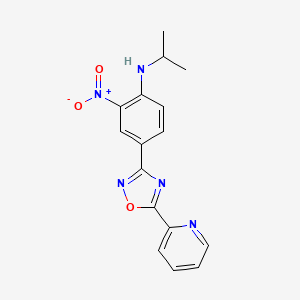
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7689756.png)
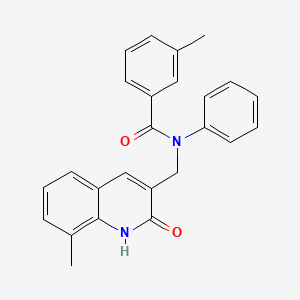
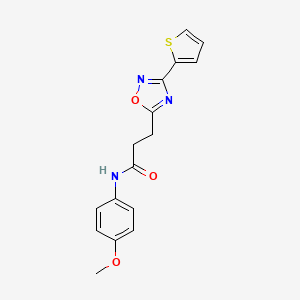

![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)

